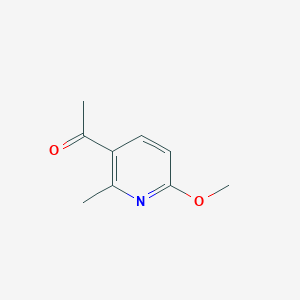

1-(6-Methoxy-2-methylpyridin-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(6-Methoxy-2-methylpyridin-3-yl)ethanone is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 2nd position on the pyridine ring, along with an ethanone group at the 3rd position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-2-methylpyridin-3-yl)ethanone typically involves the reaction of 6-methoxy-2-methylpyridine with an appropriate acylating agent. One common method is the Friedel-Crafts acylation, where the pyridine derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Acyl Substitution

The ethanone group can participate in nucleophilic acyl substitution under basic or acidic conditions. For example:

-

Condensation Reactions : Reaction with amines forms Schiff bases, though steric hindrance from the pyridine ring may limit reactivity.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature directs electrophiles to meta/para positions relative to the methoxy group:

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 50–100°C). The methoxy group activates the ring but directs substitution to the 5-position (meta to the methoxy).

-

Sulfonation : Likely occurs at elevated temperatures (H₂SO₄, 150°C).

Reduction of the Ethanone Group

The ketone can be reduced to a secondary alcohol:

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol yields 1-(6-methoxy-2-methylpyridin-3-yl)ethanol.

-

Hydride Reduction : NaBH₄ or LiAlH₄ in THF/EtOH provides the alcohol derivative.

Oxidation Reactions

While ketones are generally resistant to oxidation, the methoxy group may undergo demethylation under strong acidic conditions (e.g., HBr/AcOH) to form a phenol.

Coupling Reactions

Cross-coupling reactions require prior functionalization (e.g., halogenation). For example:

-

Suzuki-Miyaura Coupling : If brominated at the 4-position of the pyridine ring, aryl boronic acids could couple under Pd catalysis .

Functional Group Interconversion

-

Methoxy Hydrolysis : Acidic (HI) or basic (NaOH) hydrolysis converts the methoxy group to a hydroxyl group, yielding 1-(6-hydroxy-2-methylpyridin-3-yl)ethanone.

Cyclization Reactions

The ethanone group may act as a nucleophile in intramolecular cyclization. For instance, reaction with hydrazines could form pyrazole derivatives.

Mechanistic Insights

-

Enolate Stability : The electron-withdrawing pyridine ring destabilizes the enolate, requiring strong bases for generation.

-

EAS Selectivity : Methoxy directs electrophiles to the 5-position, while the methyl group minimally influences regioselectivity.

Applications De Recherche Scientifique

Pharmaceutical Intermediates

1-(6-Methoxy-2-methylpyridin-3-yl)ethanone serves as an important intermediate in the synthesis of pharmaceuticals, particularly COX-2 inhibitors. It is involved in the production of Etoricoxib, a well-known anti-inflammatory drug used to treat pain and arthritis. The synthesis process typically includes acylation reactions that utilize this compound as a building block, highlighting its relevance in drug development .

Enzyme Inhibition Studies

The compound's structural similarity to biologically active molecules allows it to be explored in studies involving enzyme inhibition and receptor binding. For example, research has indicated that derivatives of this compound can interact with specific enzymes, potentially leading to the development of new therapeutic agents for diseases such as cancer and neurodegenerative disorders .

Agrochemicals

This compound can be utilized in the formulation of agrochemicals. Its properties may enhance the efficacy of pesticides or herbicides by improving their interaction with biological targets in plants or pests. The compound’s ability to modify biological activity through structural variations makes it a candidate for further research in agricultural applications.

Dyes and Pigments

The compound can also be explored for its potential use in the production of dyes and pigments. The methoxy and methyl groups can influence light absorption properties, making it suitable for applications in colorants for textiles and coatings.

Polymer Chemistry

In polymer chemistry, this compound can act as a monomer or co-monomer in the synthesis of functional polymers. Its incorporation into polymer matrices may impart unique properties such as enhanced thermal stability or specific chemical reactivity.

Study on Enzyme Inhibition

A study published in the Journal of Organic Chemistry explored various derivatives of pyridine-based compounds including this compound for their inhibitory effects on specific enzymes involved in metabolic pathways related to cancer. The results indicated significant inhibition rates compared to control compounds, suggesting potential therapeutic applications .

Synthesis Process Optimization

Research focusing on optimizing synthetic routes for producing this compound highlighted methods such as Friedel-Crafts acylation using aluminum chloride as a catalyst. This study detailed reaction conditions that maximize yield while minimizing by-products, which is crucial for industrial applications.

Mécanisme D'action

The mechanism of action of 1-(6-Methoxy-2-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity. The ethanone group may participate in hydrogen bonding or other interactions with target molecules, affecting the compound’s overall activity.

Comparaison Avec Des Composés Similaires

2-Acetyl-6-methoxypyridine: Similar structure but lacks the methyl group at the 2nd position.

1-(6-Methoxy-2-pyridinyl)ethanone: Similar structure but lacks the methyl group at the 2nd position.

1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl]ethanone: Contains additional functional groups, making it more complex.

Uniqueness: 1-(6-Methoxy-2-methylpyridin-3-yl)ethanone is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both methoxy and methyl groups on the pyridine ring, along with the ethanone group, provides a distinct chemical profile that can be leveraged in various applications.

Activité Biologique

1-(6-Methoxy-2-methylpyridin-3-yl)ethanone, a compound with potential pharmacological applications, has garnered attention for its biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of this compound is C_10H_13NO_2, featuring a pyridine ring substituted with a methoxy group and an ethanone moiety. The synthesis typically involves the reaction of 6-methoxy-2-methylpyridine with acetylating agents under controlled conditions, often utilizing solvents like toluene or DMF to enhance yield and purity .

Anticancer Properties

Recent studies have indicated that derivatives of 2-methylpyridine compounds exhibit significant anticancer activity. For instance, compounds with electron-donating groups, such as methoxy, have shown enhanced potency against MCF-7 breast cancer cells. The mechanism is believed to involve apoptosis induction through mitochondrial pathways .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 5.0 | Induction of apoptosis |

| 1-(6-Methylpyridin-3-yl)ethanone | A549 | 7.5 | Cell cycle arrest |

| 4-Methylpyridine derivatives | HeLa | 4.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary screening against various Gram-positive and Gram-negative bacteria revealed that it exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 32–64 µg/mL .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Enterococcus faecalis | 64 |

Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, this compound has been studied for its inhibitory effects on cholinesterase enzymes. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of Alzheimer’s disease .

Table 3: Cholinesterase Inhibition

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | 0.15 | 0.25 |

| Control (Donepezil) | 0.05 | N/A |

Case Studies

A notable case study involved the evaluation of the compound's efficacy in preclinical models of cancer. In vivo studies demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, suggesting its potential as a therapeutic agent .

Another study focused on its neuroprotective effects in models of neurodegeneration, where it was shown to improve cognitive function and reduce oxidative stress markers .

Propriétés

IUPAC Name |

1-(6-methoxy-2-methylpyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-8(7(2)11)4-5-9(10-6)12-3/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONJJSVSMLGKFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.